guanidine, compound with nitrosopropanedinitrile (1:1)
CAS No.: 1069-57-4
Cat. No.: VC20999909
Molecular Formula: C4H6N6O
Molecular Weight: 154.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1069-57-4 |
|---|---|
| Molecular Formula | C4H6N6O |
| Molecular Weight | 154.13 g/mol |
| IUPAC Name | guanidine;2-nitrosopropanedinitrile |
| Standard InChI | InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h3H;(H5,2,3,4) |
| Standard InChI Key | QTCFHMQAUYHRMG-UHFFFAOYSA-N |
| SMILES | C(#N)C(C#N)N=O.C(=N)(N)N |
| Canonical SMILES | C(#N)C(C#N)N=O.C(=N)(N)N |
Introduction
Chemical Structure and Fundamental Properties
Guanidine serves as one of the key components in this compound, possessing a characteristic structure with the formula CH₅N₃. It contains a central carbon atom bonded to three nitrogen atoms, creating a highly basic functional group. The second component, nitrosopropanedinitrile, comprises a propanedinitrile (malononitrile) backbone modified with a nitroso group. The resultant 1:1 compound likely forms through hydrogen bonding or salt formation between these distinct molecular entities.
While specific data on the physical properties of this precise compound remains limited in the literature, related guanidine derivatives demonstrate several characteristic properties:
Structural Characteristics
Guanidine compounds generally exhibit strong intermolecular hydrogen bonding networks that influence their crystalline structure. Based on knowledge of similar compounds, the guanidine moiety likely functions as a strong hydrogen bond donor, while the nitroso and nitrile groups in nitrosopropanedinitrile serve as hydrogen bond acceptors. This interaction presumably creates the stable 1:1 complex indicated in the compound name.
Solubility and Physical State
Guanidine derivatives typically demonstrate high solubility in polar solvents, particularly water, due to their ability to form hydrogen bonds. The addition of the nitrosopropanedinitrile component would be expected to modify this solubility profile, potentially reducing water solubility while increasing solubility in moderate polarity organic solvents.
| Method | Starting Materials | Key Conditions | Typical Yields | Advantages |
|---|---|---|---|---|
| Acid-mediated synthesis | Guanidine nitrate, Sulfuric acid | Temperature <40°C, 18 hr reaction time | 87-92% | High yield, accessible reactants |
| Catalytic route | Halogeno-aminopyridines, Guanylating agents | Pd catalysts, S-Phos ligands | 70-100% | Mild conditions, functional group tolerance |
| Hydrazinolysis | Nitroguanidine, Hydrazine | Aqueous conditions, controlled temperature | 30-35% | Direct formation of amino derivatives |
Chemical Reactivity and Transformations
Understanding the chemical behavior of this compound requires examining the reactivity patterns of both guanidine and nitrosopropanedinitrile components.
Reduction Reactions
Nitroso compounds are susceptible to reduction. In analogous systems, the nitroso group can be reduced to an amino functionality using various reducing agents. For example, research by McKay documents that nitroguanidine can be reduced to aminoguanidine through catalytic hydrogenation, with optimal yields (88.8%) achieved in acidic media such as 15% acetic acid . Similar reduction pathways might be applicable to the nitroso group in the target compound.
Nucleophilic Reactions
The highly basic guanidine portion of the molecule would likely participate in nucleophilic reactions, while the electron-withdrawing nitrile groups in the nitrosopropanedinitrile component would activate nearby carbon centers toward nucleophilic attack. This dual reactivity could lead to interesting transformation possibilities.
Hydrolysis Pathways
Both components are susceptible to hydrolysis under appropriate conditions. The nitrile groups can undergo hydrolysis to form amides and subsequently carboxylic acids, while the guanidine moiety may undergo hydrolytic degradation in strongly basic or acidic environments.
Structural Analogues and Derivatives
Several compounds structurally related to the components of guanidine, compound with nitrosopropanedinitrile (1:1) have been extensively studied and provide context for understanding the potential properties and applications of the target compound.
Nitroguanidine Derivatives
Nitroguanidine represents one of the most thoroughly investigated analogues. According to the research by McKay, nitroguanidine has been prepared through various methods, including the treatment of guanidine nitrate with concentrated sulfuric acid. This reaction has been optimized to yield nitroguanidine at 92% efficiency by using a 3:1 ratio of sulfuric acid to guanidine nitrate, with reaction times of 30-60 minutes while maintaining temperatures below 0°C .
Aminoguanidine Compounds
Aminoguanidine, obtained through the reduction of nitroguanidine, constitutes another important analogue. It has been prepared through catalytic reduction of nitroguanidine, with the reaction proceeding most efficiently in acidic media. When conducted in 15% acetic acid, this reduction yields aminoguanidine at 88.8% efficiency .
Nitroaminoguanidine Systems
The hydrazinolysis of nitroguanidine produces nitroaminoguanidine, another structurally relevant compound. Initial reports suggested yields of around 50%, but more precise analytical methods later revised these figures to 30-35% . This reaction pathway also generates byproducts including aminoguanidine and diaminoguanidine.
Table 2: Comparative Properties of Guanidine Derivatives
| Compound | Structural Features | Preparation Method | Key Properties | Relative Stability |
|---|---|---|---|---|
| Nitroguanidine | Nitro group on guanidine | Sulfuric acid treatment of guanidine nitrate | High melting point, moderately soluble in water | Stable at room temperature |
| Nitrosoguanidine | Nitroso group on guanidine | Nitrous acid treatment of guanidine | Intermediate stability, reactive | Less stable than nitroguanidine |
| Aminoguanidine | Amino group on guanidine | Reduction of nitroguanidine | High water solubility, reducing agent | Moderately stable, sensitive to oxidation |
| Nitroaminoguanidine | Nitro and amino groups on guanidine | Hydrazinolysis of nitroguanidine | Complex reactivity profile | Limited stability |
Analytical Characterization Techniques
Comprehensive characterization of guanidine, compound with nitrosopropanedinitrile (1:1) would typically employ multiple complementary analytical techniques:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information, with expected characteristic signals for:
-
Guanidine N-H protons (typically appearing as broad signals due to exchange)
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Carbon signals corresponding to the guanidine carbon (~160 ppm) and nitrile carbons (~115-120 ppm)
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Nitrogen NMR signals differentiating between the various nitrogen environments
Infrared spectroscopy would reveal characteristic absorption bands for:
-
N-H stretching vibrations from the guanidine portion
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C≡N stretching vibrations from the nitrile groups (typically ~2200-2300 cm⁻¹)
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N=O stretching from the nitroso group (~1400-1500 cm⁻¹)
Crystallographic Analysis
X-ray crystallography would provide definitive structural information about:
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The exact nature of the interaction between the guanidine and nitrosopropanedinitrile components
-
Bond distances and angles within each component
-
The three-dimensional packing arrangement of the molecules in the solid state
Thermal Analysis
Differential scanning calorimetry and thermogravimetric analysis would reveal:
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Melting point and thermal stability parameters
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Phase transitions and decomposition pathways
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The nature of the interaction between the components (whether ionic or molecular)
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